3-(Dibenzo[b,d]furan-2-yl)azetidine Hydrochloride
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Overview
Description
3-(Dibenzo[b,d]furan-2-yl)azetidine Hydrochloride is a chemical compound that features a dibenzofuran moiety attached to an azetidine ring. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring
Preparation Methods
The synthesis of 3-(Dibenzo[b,d]furan-2-yl)azetidine Hydrochloride typically involves the following steps:
Formation of Dibenzofuran Derivatives: Dibenzofuran derivatives can be synthesized through various methods, including O-arylation reactions and cyclization of diaryl ethers.
Azetidine Ring Formation: The azetidine ring can be introduced through cyclization reactions involving appropriate precursors.
Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride salt form, which enhances its stability and solubility.
Chemical Reactions Analysis
3-(Dibenzo[b,d]furan-2-yl)azetidine Hydrochloride undergoes several types of chemical reactions:
Electrophilic Reactions: The dibenzofuran moiety can undergo electrophilic reactions such as halogenation and Friedel-Crafts reactions.
Substitution Reactions: The azetidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
3-(Dibenzo[b,d]furan-2-yl)azetidine Hydrochloride has several applications in scientific research:
Medicinal Chemistry: Dibenzofuran derivatives have shown potential as therapeutic agents for the treatment of various diseases, including diabetes mellitus and cancer.
Antimicrobial Agents: Furan derivatives, including dibenzofuran, exhibit significant antibacterial and antifungal activities.
Material Science: The unique structural properties of dibenzofuran derivatives make them suitable for use in the development of advanced materials, such as heat transfer agents.
Mechanism of Action
The mechanism of action of 3-(Dibenzo[b,d]furan-2-yl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways:
Protein Tyrosine Phosphatase Inhibition: Dibenzofuran derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of diabetes mellitus.
Anticancer Activity: The compound may exert its effects through the inhibition of tumor necrosis factor (TNF-α) production and other pathways involved in cancer progression.
Comparison with Similar Compounds
3-(Dibenzo[b,d]furan-2-yl)azetidine Hydrochloride can be compared with other similar compounds:
Dibenzofuran: A parent compound with similar structural features but lacking the azetidine ring.
Benzofuran: A simpler analog with only one benzene ring fused to a furan ring.
Dibenzodioxin: A related compound with two oxygen atoms in the central ring.
The uniqueness of this compound lies in its combination of the dibenzofuran moiety with the azetidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14ClNO |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
3-dibenzofuran-2-ylazetidine;hydrochloride |
InChI |
InChI=1S/C15H13NO.ClH/c1-2-4-14-12(3-1)13-7-10(11-8-16-9-11)5-6-15(13)17-14;/h1-7,11,16H,8-9H2;1H |
InChI Key |
FVJWUEHMGLVTGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=C(C=C2)OC4=CC=CC=C43.Cl |
Origin of Product |
United States |
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